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molecular formula C12H10Cl2N2O3 B8538955 5-(3,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

5-(3,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8538955
M. Wt: 301.12 g/mol
InChI Key: LKDYZHBDQJVHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000024B2

Procedure details

5-(3,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from Step 1 (492 mg, 0.001726 mol) and 2-methyl-2-butene (300 μL, 0.002832 mol) were stirred in test-butyl alcohol (2.0 mL). A solution of sodium chlorite (400 mg, 0.003538 mol) and sodium dihydrogenphosphate (450 mg, 0.003751 mol) in water (3.0 mL) was added and reaction mixture was stirred for 12 hours at room temperature. Solvent was evaporated and resulting residue was dissolved in ethyl acetate. The organic layer was washed with water, dried over MgSO4 and evaporated to give the title compound (340 mg, 65.5%) as white solid. This material was used in the next step without further purification.
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH3:12])[C:7]=1[CH:13]=[O:14].CC(=CC)C.Cl([O-])=[O:25].[Na+].P([O-])(O)(O)=O.[Na+]>O.C(OCC)(=O)C.C(O)CCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH3:12])[C:7]=1[C:13]([OH:25])=[O:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
ClC=1C=C(OC2=C(C(=NN2C)C)C=O)C=CC1Cl
Name
Quantity
300 μL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
450 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
resulting residue
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C(=NN2C)C)C(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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